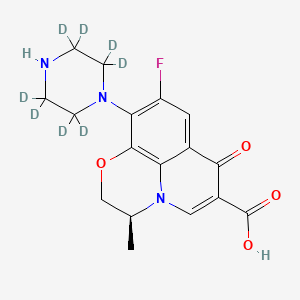

Desmethyl Levofloxacin-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H18FN3O4 |

|---|---|

Molecular Weight |

355.39 g/mol |

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1/i2D2,3D2,4D2,5D2 |

InChI Key |

WKRSSAPQZDHYRV-ZKSRSRCVSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Desmethyl Levofloxacin-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Desmethyl Levofloxacin-d8, a critical tool in the analytical and pharmacokinetic evaluation of the widely-used antibiotic, Levofloxacin (B1675101). This document details its chemical properties, its primary application as an internal standard, and provides procedural insights for its use in a research setting.

Introduction to this compound

This compound is the deuterium-labeled analog of Desmethyl Levofloxacin, a known metabolite of Levofloxacin.[1][2] Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[3] The parent drug, Levofloxacin, undergoes limited metabolism in humans, with Desmethyl Levofloxacin and Levofloxacin-N-oxide being the two primary metabolites identified.[4] These metabolites are considered to have no significant pharmacological activity.[4][5]

The incorporation of eight deuterium (B1214612) atoms into the Desmethyl Levofloxacin structure results in a molecule with a higher molecular weight than its non-labeled counterpart. This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for the accurate quantification of Levofloxacin and its metabolites in biological matrices.[2][6] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.[6]

Core Applications in Research

The primary application of this compound is as an internal standard in analytical and pharmacokinetic research.[6][7] Its utility is particularly prominent in studies involving:

-

Therapeutic Drug Monitoring (TDM): Ensuring that the concentration of Levofloxacin in a patient's body is within the therapeutic range.

-

Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Levofloxacin.[6]

-

Metabolic Research: Investigating the metabolic pathways of Levofloxacin.[6]

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of Levofloxacin.

By adding a known amount of this compound to biological samples (e.g., plasma, urine) prior to analysis, researchers can accurately quantify the concentration of the parent drug and its non-labeled metabolite.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its parent compounds.

| Property | This compound | Desmethyl Levofloxacin Hydrochloride | Levofloxacin |

| Molecular Formula | C₁₇H₁₀D₈FN₃O₄ | C₁₇H₁₈FN₃O₄ • HCl | C₁₈H₂₀FN₃O₄ |

| Molecular Weight | 355.39 g/mol | 347.34 g/mol | 361.37 g/mol |

| CAS Number | 1217976-18-5 | 1217677-38-7 | 100986-85-4 |

| Synonyms | (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl-d8)-3,7-dihydro-2H-[6][7]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | N/A | (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |

| Purity | Typically >95% (HPLC) | >95% (HPLC) | N/A |

| Storage Temperature | -20°C | -20°C | N/A |

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of Levofloxacin in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in the scientific literature.

Materials and Reagents

-

Levofloxacin analytical standard

-

This compound (Internal Standard)

-

Human plasma (blank, and study samples)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

Sample Preparation

-

Thawing: Allow frozen plasma samples to thaw at room temperature.

-

Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of a known concentration of this compound solution in methanol to each plasma sample.

-

Protein Precipitation: Add 750 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

-

Injection: Inject 2 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Levofloxacin and this compound.

Visualizations

Metabolic Pathway of Levofloxacin

The following diagram illustrates the metabolic conversion of Levofloxacin to its primary metabolite, Desmethyl Levofloxacin.

Caption: Metabolic pathway of Levofloxacin.

Experimental Workflow

This diagram outlines the typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.

Caption: Experimental workflow for pharmacokinetic analysis.

References

- 1. Desmethyl Levofloxacin Hydrochloride | LGC Standards [lgcstandards.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Levofloxacin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. veeprho.com [veeprho.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Desmethyl Levofloxacin-d8

Introduction

Desmethyl Levofloxacin-d8 is the deuterium-labeled form of Desmethyl Levofloxacin (B1675101), a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin.[1][2] Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. The deuterated analog, this compound, serves as a critical internal standard for bioanalytical and pharmacokinetic studies.[3] Its stable isotope-labeled structure allows for precise quantification of Levofloxacin and its metabolites in biological matrices using mass spectrometry-based methods like LC-MS, significantly improving the accuracy of therapeutic drug monitoring and metabolic research.[1][3] This guide details a representative synthesis pathway and the analytical characterization of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | References |

| IUPAC Name | (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl-d8)-3,7-dihydro-2H-[4][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | [3] |

| Molecular Formula | C₁₇H₁₀D₈FN₃O₄ | [2][6] |

| Molecular Weight | 355.39 g/mol | [2][6] |

| CAS Number | 1217976-18-5 | [2][6] |

| Appearance | Typically a light yellow or off-white solid | |

| Application | Internal standard for quantitative analysis | [1][3] |

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of Levofloxacin, involving a nucleophilic aromatic substitution reaction. The key starting materials are (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid and deuterated piperazine (B1678402) (piperazine-d8).

Experimental Protocol: Synthesis

This protocol is a representative method based on established procedures for Levofloxacin synthesis.[5][7]

-

Reaction Setup : In a round-bottom flask, suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or n-butanol.

-

Addition of Reagent : Add piperazine-d8 (approximately 2-2.5 equivalents) to the suspension.

-

Reaction Conditions : Heat the reaction mixture to a temperature between 110-120°C.[7] The suspension should dissolve as the reaction progresses. Monitor the reaction for completion (typically 2-4 hours) using Thin Layer Chromatography (TLC) or HPLC.

-

Isolation of Crude Product : Upon completion, cool the mixture to approximately 70-80°C. Add an anti-solvent such as isopropanol (B130326) to precipitate the crude product.[7] Stir the resulting slurry at room temperature for 1-3 hours to ensure complete precipitation.

-

Filtration : Collect the crude this compound by vacuum filtration, washing the solid with fresh isopropanol and then a non-polar solvent like diethyl ether.

-

Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile (B52724)/water) to yield the final, high-purity this compound.[8]

-

Drying : Dry the purified product under vacuum at 60-70°C until a constant weight is achieved.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure, identity, purity, and isotopic enrichment of the synthesized compound. The typical analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Experimental Protocols: Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of the synthesized compound.

-

System : A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile/methanol). A typical mobile phase could be a mixture of acetonitrile and 0.4% triethylamine (B128534) solution adjusted to pH 2.5-3.0.[9]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at the λmax of the compound, typically around 288-295 nm.[9]

-

Sample Preparation : Dissolve a known amount of this compound in the mobile phase or a suitable solvent to a final concentration of approximately 0.5-1.0 mg/mL.

-

Analysis : Inject the sample and analyze the chromatogram for the main peak area and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

2. Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

MS is used to confirm the molecular mass of the compound and verify the incorporation of the eight deuterium (B1214612) atoms.

-

System : High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an LC system (LC-MS).

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode is typically used.

-

Analysis : The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for this compound. The measured monoisotopic mass should align with the theoretical calculated mass (356.2061 for [C₁₇H₁₁D₈FN₃O₄+H]⁺). The isotopic pattern will confirm the high level of deuterium incorporation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure.

-

System : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR : The proton NMR spectrum is used to confirm the overall structure. Crucially, the signals corresponding to the protons on the piperazine ring will be absent, confirming the successful incorporation of deuterium at these positions.

-

¹³C NMR : This spectrum will show the carbon skeleton of the molecule.

-

¹⁹F NMR : This spectrum will show a signal corresponding to the single fluorine atom on the quinolone ring system.

Summary of Characterization Data

The following table summarizes the expected analytical results for a successfully synthesized batch of this compound.

| Analysis Technique | Parameter | Expected Result | References |

| HPLC | Purity | >98% | [10][11] |

| Mass Spectrometry | [M+H]⁺ (Theoretical) | 356.2061 | |

| Mass Spectrometry | [M+H]⁺ (Observed) | Within 5 ppm of theoretical mass | |

| ¹H NMR | Piperazine Protons | Absence of signals at ~3.0-3.2 ppm and ~2.8-2.9 ppm | |

| Isotopic Enrichment | Deuterium Incorporation | ≥98% |

Conclusion

The synthesis and rigorous characterization of this compound are fundamental to its role as a reliable internal standard. The synthetic route, adapted from established methods for Levofloxacin, is robust and efficient. A combination of HPLC, Mass Spectrometry, and NMR spectroscopy provides a comprehensive analytical workflow to ensure the compound's identity, high chemical purity, and sufficient isotopic enrichment. The availability of this well-characterized standard is indispensable for researchers and drug development professionals conducting high-precision quantitative bioanalysis for pharmacokinetic, toxicokinetic, and drug metabolism studies involving Levofloxacin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03975K [pubs.rsc.org]

- 5. US7678903B2 - Process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. data.epo.org [data.epo.org]

- 8. CN101659669A - Method for preparing levofloxacin - Google Patents [patents.google.com]

- 9. syncsci.com [syncsci.com]

- 10. Desmethyl Levofloxacin Hydrochloride | LGC Standards [lgcstandards.com]

- 11. Desmethyl Levofloxacin | CAS 117707-40-1 | LGC Standards [lgcstandards.com]

The Role of Desmethyl Levofloxacin-d8 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Desmethyl Levofloxacin-d8 as an internal standard in bioanalytical assays. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate and precise quantification of analytes in complex biological matrices, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Core Principles of Isotope-Labeled Internal Standards

The fundamental principle behind the use of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest, in this case, Desmethyl Levofloxacin (B1675101). By introducing a known quantity of the internal standard to a sample at the beginning of the analytical process, it experiences the same procedural variations as the analyte. These variations can include sample extraction inefficiencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.

Because the SIL internal standard and the analyte behave almost identically during sample preparation and analysis, the ratio of their signals detected by the mass spectrometer remains constant, irrespective of these variations. This allows for the accurate determination of the analyte concentration by comparing the analyte-to-internal standard peak area ratio in the unknown sample to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

This compound is a deuterated analog of Desmethyl Levofloxacin, the primary metabolite of the fluoroquinolone antibiotic Levofloxacin. The replacement of eight hydrogen atoms with deuterium (B1214612) atoms results in a mass shift that allows the mass spectrometer to differentiate it from the unlabeled analyte, while its chemical behavior remains virtually unchanged.[1][2][3]

Mechanism of Action of Levofloxacin

To understand the context of quantifying Levofloxacin and its metabolites, it is pertinent to briefly touch upon the parent drug's mechanism of action. Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin leads to strand breakage in bacterial DNA, ultimately resulting in bacterial cell death.[4][6][7]

The following diagram illustrates the signaling pathway of Levofloxacin's antibacterial action.

Experimental Protocol: Quantification of Desmethyl Levofloxacin using this compound

This section details a typical experimental workflow for the quantification of Desmethyl Levofloxacin in human serum using this compound as an internal standard, based on published LC-MS/MS methods.[8][9][10]

Materials and Reagents

-

Desmethyl Levofloxacin analytical standard

-

This compound internal standard

-

Human serum (blank)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate

-

Trifluoroacetic acid

-

Ultrapure water

Sample Preparation (Protein Precipitation)

-

Thaw frozen human serum samples at room temperature.

-

To 100 µL of serum in a polypropylene (B1209903) tube, add a specified volume of the internal standard working solution (this compound).

-

Add 750 µL of a precipitating reagent (e.g., acetonitrile with 0.1% formic acid).[9]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[9]

-

Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[9]

The following diagram illustrates the experimental workflow.

LC-MS/MS Conditions

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with ammonium acetate, acetic acid, and trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is employed.[8][10]

-

Flow Rate: A typical flow rate is around 300 µL/min.[8]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used.[8][10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

Quantitative Data

The following tables summarize key quantitative parameters for a typical LC-MS/MS assay for Desmethyl Levofloxacin using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Desmethyl Levofloxacin | 348.1 | 310.1 | [8] |

| This compound | 356.2 | 318.2 | [8] |

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Value | Reference |

| Retention Time | 1.6 min | [8][9] |

| Linearity Range | 0.10 to 4.99 mg/L | [8][9] |

| Correlation Coefficient (r²) | > 0.998 | [8][9] |

| Lower Limit of Quantification (LLOQ) | 0.10 mg/L | [8][9] |

| Within-day Precision (%CV) | 1.5% to 5.0% | [8][9] |

| Between-day Precision (%CV) | 0.0% to 3.3% | [8][9] |

| Accuracy (% bias) | 0.2% to 15.6% | [8][9] |

Logical Relationship in Quantification

The core of the internal standard method is the correction for variability. The following diagram illustrates the logical relationship between the analyte and its stable isotope-labeled internal standard in achieving accurate quantification.

Conclusion

This compound serves as an ideal internal standard for the quantification of Desmethyl Levofloxacin in biological matrices. Its mechanism of action as an internal standard is rooted in its chemical and physical similarity to the analyte, which allows it to track and correct for variability throughout the analytical process. The use of this compound in conjunction with sensitive and selective LC-MS/MS methods enables researchers and drug development professionals to obtain accurate, precise, and reliable pharmacokinetic and metabolic data for Levofloxacin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 10. syncsci.com [syncsci.com]

A Technical Guide to Desmethyl Levofloxacin-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desmethyl Levofloxacin-d8, a critical reagent for bioanalytical and pharmacokinetic studies. This document outlines commercial sources for this stable isotope-labeled internal standard, details a validated experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents a visual representation of the analytical workflow.

Introduction

This compound is the deuterium-labeled form of Desmethyl Levofloxacin (B1675101), the primary active metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Due to its structural similarity and mass difference from the unlabeled analyte, this compound serves as an ideal internal standard for the accurate quantification of Levofloxacin and its desmethyl metabolite in biological matrices.[1] Its use minimizes variability arising from sample preparation and instrument response, ensuring high precision and accuracy in bioanalytical assays.[1]

Commercial Suppliers of this compound

For researchers seeking to procure this compound for research purposes, a number of commercial suppliers offer this compound, often available as the hydrochloride salt. The following table summarizes key information from various vendors. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Purity | Available Quantities |

| Clinivex | N-Desmethyl Levofloxacin-d8 | Not Specified | Not Specified | Research Grade | 10mg, 50mg, 100mg[2] |

| Veeprho | N-Desmethyl Levofloxacin-D8 | Not Specified | C18H10D8FN3O4 | High Quality | Request a Quote[1] |

| MedChemExpress (MCE) | This compound | 1217976-18-5 | C17H10D8FN3O4 | Not Specified | Request a Quote[3] |

| This compound hydrochloride | 1217677-38-7 | Not Specified | Not Specified | 1mg, 10mg[1] | |

| MyBioSource | Desmethyl Levofloxacin D8 Hydrochloride | Not Specified | Not Specified | Research Grade | Request a Quote[4] |

| Coompo | This compound Hydrochloride | 1217677-38-7 | Not Specified | Research Grade | Request a Quote[5] |

| Axios Research | N-Desmethyl Levofloxacin-d8 | Not Specified | Not Specified | Reference Standard | Request a Quote[6] |

| Pharmaffiliates | This compound Hydrochloride | 1217677-38-7 | C17H11D8ClFN3O4 | High Purity | Request a Quote[7] |

| LGC Standards | Desmethyl Ofloxacin-d8 Hydrochloride | 1217042-59-5 | C17H11D8ClFN3O4 | >95% (HPLC) | 10mg, 100mg[8][9] |

| Toronto Research Chemicals (TRC) | Levofloxacin EP Impurity B-d8 Trifluoroacetate | Not Specified | Not Specified | Not Specified | 1mg[10][11] |

| Cayman Chemical | Levofloxacin-d8 (hydrochloride) | 2699607-50-4 | C18H12D8FN3O4 • HCl | ≥99% deuterated forms | Not Specified |

| Santa Cruz Biotechnology (SCBT) | Levofloxacin-d8 | 1217716-71-6 | C18H12D8FN3O4 | Not Specified | Request a Quote |

Experimental Protocol: Quantification of Levofloxacin and Desmethyl-Levofloxacin in Human Serum by LC-MS/MS

The following is a detailed methodology for the determination of levofloxacin and its metabolite, desmethyl-levofloxacin, in human serum, adapted from a validated LC-MS/MS method.[1] This protocol highlights the use of this compound as an internal standard.

Preparation of Standard and Internal Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of Levofloxacin, Desmethyl-Levofloxacin, and Desmethyl-Levofloxacin-d8 (internal standard) in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 200 mg/L.

-

Internal Standard Working Solution: Dilute the Desmethyl-Levofloxacin-d8 stock solution to a final concentration of 0.2 mg/L.[1]

-

Calibration Standards and Quality Controls: Prepare a series of calibration standards by spiking blank human serum with known concentrations of Levofloxacin and Desmethyl-Levofloxacin to cover the desired analytical range (e.g., 0.10 to 5.00 mg/L).[1] Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation

-

To 100 µL of serum sample (calibration standard, QC, or unknown), add 750 µL of a precipitating reagent containing the internal standard (e.g., acetonitrile (B52724) or methanol with 0.2 mg/L Desmethyl-Levofloxacin-d8).[1]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]

-

Centrifuge the samples for 5 minutes at 10,000 rpm to pellet the precipitated proteins.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: An HPLC or UPLC system capable of gradient or isocratic elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid). The specific gradient or isocratic conditions should be optimized to achieve good separation of the analytes from matrix components.

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

Injection Volume: 2 µL of the prepared supernatant.[1]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Levofloxacin, Desmethyl-Levofloxacin, and Desmethyl-Levofloxacin-d8 should be determined by direct infusion and optimization.

Data Analysis

-

Quantify the concentrations of Levofloxacin and Desmethyl-Levofloxacin in the unknown samples by constructing a calibration curve based on the peak area ratios of the analytes to the internal standard (Desmethyl-Levofloxacin-d8) from the analysis of the calibration standards.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Levofloxacin and its metabolite using this compound as an internal standard.

References

- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic profile of levofloxacin following once-daily 500-milligram oral or intravenous doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. | Semantic Scholar [semanticscholar.org]

- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of levofloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. syncsci.com [syncsci.com]

- 8. researchgate.net [researchgate.net]

- 9. researcherslinks.com [researcherslinks.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Desmethyl Levofloxacin-d8 Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical assessment of Desmethyl Levofloxacin-d8, a critical internal standard for the accurate quantification of its parent drug, levofloxacin (B1675101), and its primary metabolite, desmethyl levofloxacin, in various biological matrices. This document outlines a typical Certificate of Analysis, details the experimental protocols for purity determination, and presents a visual workflow for the analytical process.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information about its identity, purity, and quality. Below is a representative CoA, with typical specifications and results based on industry standards and analytical methods for levofloxacin and its related compounds.

Table 1: Representative Certificate of Analysis - this compound

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Identity | |||

| ¹H-NMR | Conforms to structure | Conforms | USP <761> |

| Mass Spectrometry | Conforms to expected m/z | Conforms | LC-MS |

| Purity | |||

| Purity by HPLC | ≥ 98.0% | 99.5% | See Section 2.1 |

| Impurities | |||

| Levofloxacin | ≤ 0.5% | 0.15% | See Section 2.1 |

| Any other single impurity | ≤ 0.2% | 0.10% | See Section 2.1 |

| Total Impurities | ≤ 1.0% | 0.35% | See Section 2.1 |

| Isotopic Purity | |||

| Deuterium Incorporation | ≥ 99% | 99.6% | Mass Spectrometry |

| Residual Solvents | |||

| Methanol (B129727) | ≤ 3000 ppm | 500 ppm | USP <467> |

| Water Content | |||

| By Karl Fischer | ≤ 1.0% | 0.2% | USP <921> |

Experimental Protocols

The purity of this compound is primarily determined by High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology for this analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its potential impurities, including the unlabeled parent drug, levofloxacin, and other related substances.

Instrumentation and Conditions:

-

Chromatograph: A validated HPLC system equipped with a UV detector.

-

Column: Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

-

Mobile Phase: A mixture of a buffer solution and methanol (70:30 v/v).[1]

-

Buffer Preparation: Dissolve 8.5 g of ammonium (B1175870) acetate, 1.25 g of cupric sulfate, and 1.0 g of L-Isoleucine in 1000 mL of purified water.[1]

-

-

Flow Rate: 0.7 mL/min.[1]

-

Column Temperature: 42°C.[1]

-

Detection Wavelength: 340 nm.[1]

-

Injection Volume: 25 µL.[1]

-

Run Time: 60 minutes.[1]

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound at a known concentration in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity is calculated by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks, expressed as a percentage. Impurity levels are determined by their respective peak areas relative to the main peak.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the analysis and certification of a this compound reference standard.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Desmethyl Levofloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Desmethyl Levofloxacin-d8, a critical internal standard for the bioanalytical quantification of Desmethyl Levofloxacin. This document outlines the analytical methodologies for assessing isotopic enrichment and chemical purity, presents stability data under forced degradation conditions, and offers detailed experimental protocols.

Introduction

This compound is the deuterium-labeled analog of Desmethyl Levofloxacin, the primary active metabolite of the fluoroquinolone antibiotic Levofloxacin. Its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays is crucial for accurate pharmacokinetic and metabolic studies. The incorporation of eight deuterium (B1214612) atoms provides a sufficient mass shift from the unlabeled analyte, enabling precise quantification. The reliability of bioanalytical data is directly dependent on the isotopic and chemical purity of the internal standard, as well as its stability throughout the experimental process.

Isotopic and Chemical Purity

The isotopic purity of this compound is a critical parameter, defining the proportion of the desired d8 isotopologue relative to other isotopic variants (d0 to d7). High isotopic enrichment is essential to minimize cross-talk with the unlabeled analyte, which can lead to inaccuracies in quantification. Similarly, high chemical purity ensures that the standard is free from other organic impurities that could interfere with the analysis.

Data Presentation

The isotopic distribution and chemical purity of a representative batch of this compound are summarized in the tables below. These values are typical for high-quality deuterated internal standards used in regulated bioanalysis.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Relative Abundance (%) |

| d8 | 99.2 |

| d7 | 0.6 |

| d6 | 0.1 |

| d5 | <0.1 |

| d4 | <0.1 |

| d3 | <0.1 |

| d2 | <0.1 |

| d1 | <0.1 |

| d0 (Unlabeled) | <0.1 |

| Isotopic Enrichment (d8) | ≥99% |

Table 2: Representative Chemical Purity of this compound

| Test | Specification | Result |

| Chemical Purity by HPLC | ≥98.0% | 99.5% |

| Unlabeled Desmethyl Levofloxacin | ≤0.5% | <0.1% |

| Other Individual Impurities | ≤0.5% | <0.1% |

| Total Impurities | ≤2.0% | 0.5% |

Stability Profile

The stability of this compound was evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines for forced degradation studies. These studies are essential to understand the degradation pathways and to ensure the stability-indicating nature of the analytical methods.

Forced Degradation Studies

Forced degradation studies were conducted to assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress. The results are summarized in Table 3.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ~5% | N-Oxide this compound |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | <2% | Not significant |

| Oxidation | 3% H₂O₂ | 24 hours | Ambient | ~10% | N-Oxide this compound |

| Thermal | Solid State | 7 days | 80°C | <1% | Not significant |

| Photostability | 1.2 million lux hours (visible) / 200 watt hours/m² (UVA) | 7 days | Ambient | ~3% | N-Oxide this compound |

The primary degradation product observed under acidic, oxidative, and photolytic stress is the N-oxide derivative of this compound. The molecule is relatively stable under basic and thermal conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution of this compound.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

-

Liquid Chromatography system

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

Acquire full-scan mass spectra in positive ion mode over a mass range that includes all potential isotopologues (e.g., m/z 350-370).

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue (d0 to d8).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.

-

Chemical Purity Determination by HPLC-UV

Objective: To determine the chemical purity of this compound and quantify any impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

-

Mobile Phase: Prepare a suitable mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution).

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

-

HPLC Analysis:

-

Set the column temperature (e.g., 30°C).

-

Set the UV detection wavelength (e.g., 294 nm).

-

Inject the sample and run the gradient program.

-

-

Data Analysis:

-

Integrate the peak areas of the main component and all impurities.

-

Calculate the area percentage of each impurity and the total chemical purity.

-

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under stress conditions.

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 100 µg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.

-

Stress Conditions: Expose the samples to the conditions outlined in Table 3.

-

Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method (as described in 4.2) to quantify the remaining parent compound and any degradation products.

Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Caption: Predominant Degradation Pathway of this compound.

Caption: Logical Flow of Forced Degradation Studies.

The Role of Desmethyl Levofloxacin-d8 in Advancing Levofloxacin Metabolite Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the stable isotope-labeled internal standard, Desmethyl Levofloxacin-d8, in the accurate quantification of Levofloxacin and its primary metabolite, desmethyl-levofloxacin. This guide provides a comprehensive overview of the analytical methodologies, experimental protocols, and data interpretation essential for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics.

Introduction to Levofloxacin Metabolism

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a widely prescribed antibacterial agent with a broad spectrum of activity.[1] Its efficacy is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[2][3] While Levofloxacin is primarily excreted unchanged in the urine, a small fraction, typically less than 5%, undergoes metabolism in humans.[1][4][5] The two identified metabolites are desmethyl-levofloxacin and levofloxacin-N-oxide, neither of which possesses significant pharmacological activity.[4][5] Accurate monitoring of Levofloxacin and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and understanding potential drug-drug interactions.

The Utility of this compound as an Internal Standard

In quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound serves as an ideal SIL-IS for the quantification of desmethyl-levofloxacin and, by extension, for studies involving the parent drug, Levofloxacin.

The key advantages of using this compound include:

-

Similar Physicochemical Properties: Its chemical structure is nearly identical to the analyte (desmethyl-levofloxacin), ensuring it behaves similarly during sample preparation, chromatography, and ionization.

-

Co-elution with the Analyte: This minimizes the impact of matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.

-

Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a higher mass, allowing the mass spectrometer to differentiate it from the unlabeled analyte.

-

Correction for Variability: It effectively corrects for variations in sample extraction, injection volume, and instrument response.

Analytical Methodology: LC-MS/MS for Levofloxacin and Metabolite Quantification

LC-MS/MS has emerged as the preferred analytical technique for the sensitive and specific quantification of Levofloxacin and its metabolites in biological matrices such as plasma and serum.[6][7] A typical LC-MS/MS workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The following diagram illustrates a standard workflow for the analysis of Levofloxacin and its metabolites using LC-MS/MS with this compound as an internal standard.

References

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a UPLC-MS/MS method for simultaneous quantification of levofloxacin, ciprofloxacin, moxifloxacin and rifampicin in human plasma: Application to the therapeutic drug monitoring in osteoarticular infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Page loading... [wap.guidechem.com]

- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 7. researchgate.net [researchgate.net]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the exacting realms of pharmaceutical research and drug development, the pursuit of accuracy, precision, and reliability is paramount. This technical guide provides a comprehensive exploration of deuterated internal standards, the undisputed gold standard for robust and reliable quantification. From the foundational principles of isotope dilution to detailed experimental protocols and data-driven performance evaluations, this document serves as a core resource for scientists seeking to enhance the integrity of their analytical methods.

Core Principles: The Foundation of Precision

Deuterated internal standards are stable isotope-labeled (SIL) analogues of an analyte where one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium.[1] This subtle modification imparts a mass shift detectable by a mass spectrometer without significantly altering the physicochemical properties of the molecule.[1] This near-identical behavior to the analyte of interest is the cornerstone of their utility, enabling them to serve as a reliable proxy to correct for a variety of experimental inconsistencies.[1][2]

The fundamental principle underpinning their use is Isotope Dilution Mass Spectrometry (IDMS) .[3] By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it experiences the same analytical variations as the target analyte.[3] These variations can include:

-

Sample Preparation Losses: Inconsistent recoveries during extraction, protein precipitation, or other clean-up steps.[4]

-

Volumetric Inaccuracies: Minor inconsistencies in pipetting and dilutions.[1]

-

Instrumental Variability: Fluctuations in injection volume and mass spectrometer response.[1]

-

Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue).[1]

Because the deuterated standard mirrors the behavior of the analyte, the ratio of their signals remains constant, even if their absolute signal intensities fluctuate.[1][3] This provides a highly accurate and precise measure of the analyte's concentration.

Quantitative Performance: A Comparative Analysis

The superiority of deuterated internal standards over other methods, such as using structural analogues or no internal standard, is well-documented. The following tables summarize key performance metrics that highlight these advantages.[3][5]

| Parameter | Without Internal Standard | Structural Analogue IS | Deuterated IS | Key Findings & References |

| Precision (%CV) | 15-25% | 5-15% | <5% | Deuterated standards significantly reduce variability in measurements.[3] |

| Accuracy (%Bias) | ± 20-30% | ± 10-20% | <5% | The close structural and chemical similarity of deuterated standards minimizes bias.[5] |

| Recovery Variability | High | Moderate | Low | Co-elution and similar extraction behavior lead to more consistent recovery.[6] |

| Matrix Effect | High | Moderate | Low | Deuterated standards effectively compensate for ion suppression or enhancement.[1] |

Experimental Protocols: From Bench to Analysis

Detailed and robust experimental protocols are fundamental to the successful application of deuterated internal standards. Below are generalized methodologies for a typical quantitative LC-MS/MS analysis of a small molecule drug in human plasma.

Preparation of Stock and Working Solutions

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[3]

-

Calibration and Quality Control (QC) Spiking Solutions: Prepare a series of analyte spiking solutions from the stock solution to cover the intended analytical range of the assay.[7]

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that yields a robust signal in the mass spectrometer when added to the samples. This concentration should be consistent across all samples, calibrators, and QCs.[3]

Sample Preparation: Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[2]

-

Aliquoting: To 100 µL of each plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.[3][5]

-

Vortex: Briefly vortex the samples to ensure thorough mixing.

-

Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to each tube.[2][3]

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.[2]

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[2] The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Data Processing and Quantification

-

Peak Integration: Integrate the peak areas of the analyte and the deuterated internal standard.[1]

-

Ratio Calculation: Calculate the peak area ratio (analyte peak area / internal standard peak area).[1]

-

Calibration Curve Construction: Plot the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[1]

-

Concentration Determination: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Visualizing Workflows and Concepts

Diagrams are essential for understanding the logical flow of experiments and the underlying principles of using deuterated standards.

References

The Role of Desmethyl Levofloxacin-d8 in Modern Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Desmethyl Levofloxacin-d8 in the pharmacokinetic analysis of Levofloxacin (B1675101), a widely used fluoroquinolone antibiotic. The use of stable isotope-labeled internal standards is paramount for achieving the accuracy and precision required in regulated bioanalysis. This document provides a comprehensive overview of the methodologies, quantitative data, and experimental workflows where this compound is employed.

Introduction to Levofloxacin and its Metabolism

Levofloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] While it is primarily excreted unchanged in the urine (approximately 80%), a small portion undergoes metabolism in the human body.[2] Two primary metabolites have been identified: Desmethyl-levofloxacin and Levofloxacin-N-oxide.[3] Desmethyl-levofloxacin is formed through the demethylation of the piperazinyl moiety. Understanding the pharmacokinetic profile of both the parent drug and its metabolites is crucial for assessing drug efficacy, safety, and potential drug-drug interactions.

The Essential Role of a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency. This compound, a deuterium-labeled analog of Desmethyl Levofloxacin, serves as an excellent internal standard for the quantification of both Levofloxacin and Desmethyl Levofloxacin.[4][5] Its use significantly enhances the accuracy and precision of the analytical method by compensating for matrix effects and variations in instrument response.[4]

Quantitative Bioanalytical Methodologies

The quantification of Levofloxacin and Desmethyl Levofloxacin in biological matrices, such as human serum or plasma, is predominantly achieved using LC-MS/MS. The following tables summarize key quantitative parameters from a validated LC-MS/MS method.

Table 1: LC-MS/MS Method Parameters for Levofloxacin and Desmethyl Levofloxacin Analysis[6]

| Parameter | Levofloxacin | Desmethyl Levofloxacin |

| Linear Range | 0.10 - 5.00 mg/L | 0.10 - 4.99 mg/L |

| **Correlation Coefficient (R²) ** | 0.999 | 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.10 mg/L | 0.10 mg/L |

Table 2: Precision and Accuracy Data for the Quantification of Levofloxacin and Desmethyl Levofloxacin[6]

| Analyte | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (% Bias) |

| Levofloxacin | 1.4 - 2.4 | 3.6 - 4.1 | 0.1 - 12.7 |

| Desmethyl Levofloxacin | 1.5 - 5.0 | 0.0 - 3.3 | 0.2 - 15.6 |

Detailed Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical experimental protocol for the simultaneous determination of Levofloxacin and Desmethyl Levofloxacin in human serum using this compound as an internal standard.

Materials and Reagents

-

Levofloxacin reference standard

-

Desmethyl Levofloxacin reference standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol

-

Formic acid

-

Ultrapure water

-

Human serum (drug-free)

Sample Preparation (Protein Precipitation)

-

To 100 µL of human serum in a polypropylene (B1209903) tube, add 750 µL of a precipitating reagent (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.[6]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[6]

-

Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[6]

Liquid Chromatography Conditions

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Mass Transitions:

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic pathway of Levofloxacin.

Caption: Experimental workflow for the bioanalysis of Levofloxacin.

References

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 7. syncsci.com [syncsci.com]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Desmethyl Levofloxacin Using Desmethyl Levofloxacin-d8 as an Internal Standard

Abstract

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of Desmethyl Levofloxacin in biological matrices. The method utilizes its stable isotope-labeled analog, Desmethyl Levofloxacin-d8, as an internal standard to ensure high accuracy and precision. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of bacterial infections.[1] Desmethyl Levofloxacin is a metabolite of Levofloxacin. Monitoring the levels of Levofloxacin and its metabolites is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in instrument response.[2] This application note provides a detailed protocol for the development and validation of a selective and rapid LC-MS/MS method for the determination of Desmethyl Levofloxacin.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Desmethyl Levofloxacin.

Experimental Protocols

Materials and Reagents

-

Desmethyl Levofloxacin reference standard

-

This compound internal standard

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., human serum)

Sample Preparation

-

Pipette 100 µL of the biological sample (e.g., serum) into a microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | To be optimized for optimal separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Desmethyl Levofloxacin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Desmethyl Levofloxacin | 348.1 | 304.1 | To be optimized |

| This compound | 356.2 | 312.2 | To be optimized |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for this compound is based on the addition of 8 daltons to the molecular weight of Desmethyl Levofloxacin. The product ion is similarly shifted.

Method Validation

The method should be validated according to established guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Analyte stable under various storage and handling conditions |

Data Presentation

Table 3: Quantitative Data Summary (Example)

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Desmethyl Levofloxacin | 1 - 1000 | 1 | 2.5 - 5.8 | 3.1 - 6.2 | 95.2 - 104.5 |

This is example data and should be replaced with actual experimental results.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical relationship of the quantitative LC-MS/MS method.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of Desmethyl Levofloxacin in biological samples. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method can be readily implemented in clinical and research laboratories for various applications requiring the measurement of Desmethyl Levofloxacin.

References

Application Notes and Protocols for the Quantification of Levofloxacin in Human Plasma using Desmethyl Levofloxacin-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin (B1675101) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Therapeutic drug monitoring (TDM) of levofloxacin is crucial to ensure efficacy and minimize toxicity, particularly in critically ill patients. This document provides a detailed protocol for the quantitative analysis of levofloxacin in human plasma samples using a stable isotope-labeled internal standard, Desmethyl Levofloxacin-d8, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard enhances the accuracy and precision of the assay by compensating for variations in sample preparation and matrix effects.[1][2][3]

This compound is a deuterium-labeled analog of the primary metabolite of levofloxacin, N-desmethyl levofloxacin.[4][5] Its chemical identity and similar physicochemical properties to the analyte and its metabolite make it an ideal internal standard for bioanalytical applications.[3][6]

Experimental Protocols

This section details the necessary materials, reagent preparation, and step-by-step procedures for the quantification of levofloxacin in human plasma.

Materials and Reagents

-

Levofloxacin reference standard

-

This compound (Internal Standard, IS)

-

Control human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized or Milli-Q water

-

Microcentrifuge tubes or 96-well plates

Preparation of Stock and Working Solutions

2.2.1. Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the levofloxacin reference standard in a suitable solvent such as methanol to obtain a final concentration of 1 mg/mL.

2.2.2. Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to achieve a concentration of 1 mg/mL.

2.2.3. Analyte Working Solutions (for Calibration Curve and QCs): Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions. These will be used to spike blank plasma to create calibration standards and quality control (QC) samples.

2.2.4. Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the internal standard stock solution with the appropriate solvent to a final concentration of 200 ng/mL.[7]

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples on ice.

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

For calibration standards and QC samples, spike the blank plasma with the corresponding analyte working solutions. The volume of the spiking solution should not exceed 5% of the total plasma volume.[7]

-

Add a specified volume of the Internal Standard Working Solution to all samples (calibration standards, QCs, and unknown samples), except for the blank plasma.

-

Add 750 µL of cold acetonitrile (or methanol) to the plasma sample to precipitate proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.[7]

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

2.4.1. Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient elution can be optimized for better separation. A typical run time is between 2.5 to 6 minutes.[7][8]

-

Flow Rate: 0.3-0.4 mL/min.

-

Injection Volume: 2-10 µL.[7]

2.4.2. Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

SRM Transitions: The specific precursor-to-product ion transitions for levofloxacin and this compound should be optimized for the instrument in use. Based on available data, suggested transitions are:

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from a validated bioanalytical method for levofloxacin and its metabolite, desmethyl-levofloxacin, in human serum using a deuterated internal standard for the metabolite.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [7]

| Analyte | Concentration Range (mg/L) | Correlation Coefficient (R²) | LLOQ (mg/L) |

| Levofloxacin | 0.10 - 5.00 | 0.999 | 0.10 |

| Desmethyl-levofloxacin | 0.10 - 4.99 | 0.998 | 0.10 |

Table 2: Accuracy and Precision [7]

| Analyte | Parameter | Within-day | Between-day |

| Levofloxacin | Accuracy (%) | 0.1 - 12.7 | Not specified |

| Precision (%RSD) | 1.4 - 2.4 | 3.6 - 4.1 | |

| Desmethyl-levofloxacin | Accuracy (%) | 0.2 - 15.6 | Not specified |

| Precision (%RSD) | 1.5 - 5.0 | 0.0 - 3.3 |

Table 3: Recovery and Matrix Effect [7]

| Analyte | Recovery (%) | Matrix Effect (%) |

| Levofloxacin | 85.1 - 95.2 | 92.3 - 104.5 |

| Desmethyl-levofloxacin | 88.9 - 98.7 | 90.1 - 102.3 |

Table 4: Stability of Levofloxacin in Plasma [4][9]

| Storage Condition | Duration | Stability |

| Room Temperature | Up to 7 days | Stable |

| 4°C | Up to 1 month | Stable |

| -20°C | Up to 3 months | Stable |

| -80°C | Up to 1 year | Stable |

| Freeze-Thaw Cycles | 3 cycles | Stable |

Visualizations

The following diagrams illustrate the key workflows and relationships in this protocol.

References

- 1. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. veeprho.com [veeprho.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

Application Note: Quantification of Levofloxacin in Human Urine using Desmethyl Levofloxacin-d8 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Levofloxacin (B1675101) in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Desmethyl Levofloxacin-d8, a stable isotope-labeled internal standard, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation.[1][2] The protocol employs a straightforward sample preparation technique followed by rapid chromatographic separation and highly selective mass spectrometric detection. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research involving Levofloxacin.[1]

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[3][4] Monitoring its concentration in biological matrices such as urine is crucial for ensuring therapeutic efficacy and preventing the development of bacterial resistance.[3] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity.[5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it closely mimics the analyte's behavior during extraction and ionization, thereby compensating for potential analytical variability.[2][6] This application note provides a comprehensive protocol for the determination of Levofloxacin in human urine.

Experimental

Materials and Reagents

-

Levofloxacin analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human urine (drug-free)

Sample Preparation

A simple "dilute-and-shoot" or a more comprehensive solid-phase extraction (SPE) method can be employed for sample preparation.[2][7]

Protocol 1: Dilute-and-Shoot

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a microcentrifuge tube, combine 50 µL of urine with 950 µL of a solution containing the internal standard (this compound) in 0.1% formic acid in water:acetonitrile (95:5, v/v).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

-

To 1.0 mL of urine, add 20 µL of the deuterated internal standard mix.[2]

-

Add 4.0 mL of deionized water containing 0.1% formic acid and vortex.[2]

-

Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[2]

-

Load the pre-treated urine sample onto the SPE cartridge.[2]

-

Wash the cartridge with 3 mL of deionized water.[2]

-

Dry the cartridge under vacuum for 5 minutes.[2]

-

Elute the analyte and internal standard with 2 x 1.5 mL of methanol.[2]

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[2]

-

Reconstitute the residue in 1.0 mL of the initial mobile phase.[2]

-

Transfer to an autosampler vial for LC-MS/MS analysis.[2]

Liquid Chromatography

-

System: HPLC or UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then return to initial conditions for equilibration.

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Levofloxacin: Precursor ion (Q1) m/z 362.2 → Product ion (Q3) m/z 318.2[8]

-

This compound (IS): The exact mass transition for this compound would be determined by direct infusion, but would be expected to be approximately m/z 356.4 → product ion.

-

Data Presentation

| Parameter | Value | Reference |

| Linearity Range | 0.02 - 20 µg/mL | [7] |

| Lower Limit of Quantification (LLOQ) | 0.024 µg/mL | [7] |

| Intra-day Precision (%CV) | < 9% | [8] |

| Inter-day Precision (%CV) | < 9% | [8] |

| Accuracy (% Recovery) | 98.0% - 102.0% | [7] |

Experimental Workflow and Signaling Pathways

Caption: A flowchart illustrating the major steps in the quantification of Levofloxacin in urine.

Caption: A diagram showing the logical relationship of using an internal standard for accurate quantification.

References

- 1. veeprho.com [veeprho.com]

- 2. benchchem.com [benchchem.com]

- 3. jbino.com [jbino.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. jetir.org [jetir.org]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. vjol.info.vn [vjol.info.vn]

- 8. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sample Preparation Utilizing Desmethyl Levofloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of Levofloxacin, utilizing Desmethyl Levofloxacin-d8 as an internal standard. The inclusion of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in bioanalytical methods, as it effectively corrects for variability during sample preparation and analysis.[1][2]

Desmethyl Levofloxacin is a primary metabolite of the fluoroquinolone antibiotic, Levofloxacin.[1][3] Its deuterated form, this compound, serves as an ideal internal standard because it shares similar physicochemical properties with the analyte of interest (Levofloxacin and its non-labeled metabolite) but is distinguishable by mass spectrometry due to its higher molecular weight.[1][2][4] This ensures comparable extraction efficiency and ionization response, leading to more precise and accurate analytical results.

The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are widely applicable to various biological matrices such as plasma, serum, and urine for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

Data Presentation: Comparison of Sample Preparation Techniques